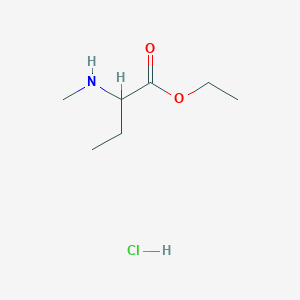
Ethyl 2-(methylamino)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylamino)butanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It appears as a white to off-white crystalline powder and is soluble in water and organic solvents . This compound is primarily used as an intermediate in the pharmaceutical industry and as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methylamino)butanoate hydrochloride can be synthesized by reacting 2-bromobutanoic acid ethyl ester with methylamine under appropriate conditions . The reaction typically involves the following steps:
Preparation of 2-bromobutanoic acid ethyl ester: This can be achieved by reacting butanoic acid with bromine in the presence of a catalyst.
Reaction with methylamine: The 2-bromobutanoic acid ethyl ester is then reacted with methylamine to form ethyl 2-(methylamino)butanoate.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed to form butanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(methylamino)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 2-(methylamino)butanoate hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(ethylamino)butanoate hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.
Ethyl 2-(methylamino)propanoate hydrochloride: Similar structure but with a propanoate backbone instead of a butanoate backbone.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups and molecular structures, which can influence their applications and effectiveness in various contexts.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
ethyl 2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
MTPOXOQPYFZJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)

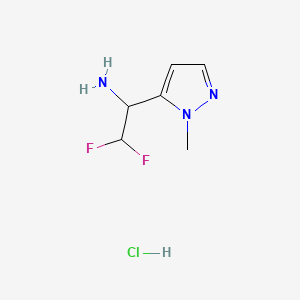
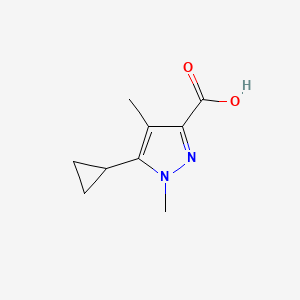
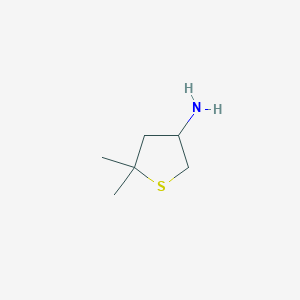
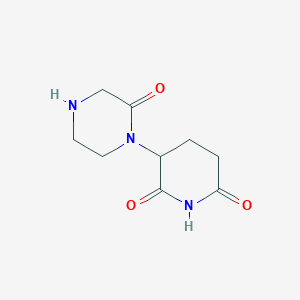
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
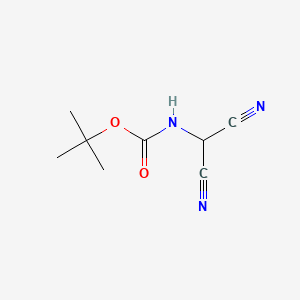
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
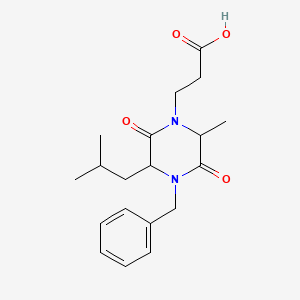
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
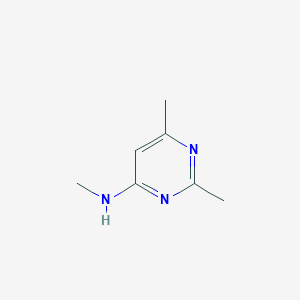

![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
